5,14-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,6,7,8,9,10,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene
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Overview
Description
20R 13(17)-DIACHOLESTENE: is a steroidal compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is a derivative of cholesterol and is characterized by its specific stereochemistry and double bond positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20R 13(17)-DIACHOLESTENE typically involves multiple steps, starting from cholesterol or its derivatives. The process includes selective oxidation, reduction, and rearrangement reactions to achieve the desired stereochemistry and double bond configuration. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as lithium aluminum hydride.
Industrial Production Methods: Industrial production of 20R 13(17)-DIACHOLESTENE may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 20R 13(17)-DIACHOLESTENE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated steroids.
Scientific Research Applications
Chemistry: In chemistry, 20R 13(17)-DIACHOLESTENE is used as a precursor for synthesizing other complex steroidal molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in cellular processes and as a model compound for understanding steroid metabolism.
Medicine: In medicine, 20R 13(17)-DIACHOLESTENE is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: In the industrial sector, this compound is used in the synthesis of steroid-based pharmaceuticals and as a chemical intermediate in the production of other bioactive molecules.
Mechanism of Action
The mechanism of action of 20R 13(17)-DIACHOLESTENE involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to steroid receptors, modulating gene expression, and influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
- 20S 13(17)-DIACHOLESTENE
- 17α,20-Dihydroxycholesterol
- 5α(H),14β(H),17β(H)-Steranes
Comparison: Compared to similar compounds, 20R 13(17)-DIACHOLESTENE is unique due to its specific stereochemistry and double bond configurationFor instance, the 20R configuration may result in different binding affinities to receptors compared to the 20S isomer .
Properties
Molecular Formula |
C27H46 |
---|---|
Molecular Weight |
370.7 g/mol |
IUPAC Name |
5,14-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,6,7,8,9,10,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H46/c1-19(2)9-8-10-20(3)21-14-18-27(5)24(21)13-12-22-23-11-6-7-16-26(23,4)17-15-25(22)27/h19-20,22-23,25H,6-18H2,1-5H3 |
InChI Key |
FJCFWXCCRMONIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1=C2CCC3C4CCCCC4(CCC3C2(CC1)C)C |
Origin of Product |
United States |
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